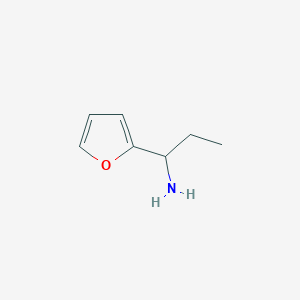
2,6-Dibutanoylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibutanoylpyrazine (2,6-DBP) is an organic compound belonging to the class of organic compounds known as pyrazines. It is a colorless, flammable liquid with a pungent odor and is used as a flavoring agent in food and beverages. 2,6-DBP is also used in research as a tool for studying the structure and function of proteins.
Scientific Research Applications
2,6-Dibutanoylpyrazine has been used in a variety of scientific research applications. It has been used as a tool for studying the structure and function of proteins, as a reagent for the synthesis of other compounds, and as a ligand for the binding of metal ions. It has also been used to study the structure and function of enzyme systems, as well as for the study of the structure and function of cell membranes.
Mechanism of Action
2,6-Dibutanoylpyrazine is known to interact with a variety of proteins and enzymes. It has been found to interact with the enzyme alcohol dehydrogenase, which is involved in the metabolism of alcohols. 2,6-Dibutanoylpyrazine has also been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, it has been found to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2,6-Dibutanoylpyrazine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme alcohol dehydrogenase, which is involved in the metabolism of alcohols. In addition, it has been found to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
The use of 2,6-Dibutanoylpyrazine in laboratory experiments offers a number of advantages. It is a low-cost and readily available reagent, and its synthesis is relatively simple. Furthermore, it is a relatively non-toxic compound, making it suitable for use in laboratory settings. However, there are some limitations to the use of 2,6-Dibutanoylpyrazine in laboratory experiments. Its use is limited to certain types of reactions, and it can be difficult to control the amount of product produced. In addition, it can be difficult to separate the product from the reaction mixture.
Future Directions
There are a number of potential future directions for the use of 2,6-Dibutanoylpyrazine in scientific research. These include the use of 2,6-Dibutanoylpyrazine in the study of the structure and function of proteins, the use of 2,6-Dibutanoylpyrazine as a tool for the synthesis of other compounds, and the use of 2,6-Dibutanoylpyrazine as a ligand for the binding of metal ions. In addition, 2,6-Dibutanoylpyrazine could be used to study the structure and function of enzyme systems, as well as for the study of the structure and function of cell membranes. Finally, 2,6-Dibutanoylpyrazine could be used to study the effects of environmental pollutants on human health, as well as to study the effects of drugs on the human body.
Synthesis Methods
2,6-Dibutanoylpyrazine is produced through a process known as the Knovenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction yields 2,6-Dibutanoylpyrazine as a product. The synthesis of 2,6-Dibutanoylpyrazine can also be achieved through a reaction of an aldehyde or ketone with an active methylene compound in the presence of a catalyst such as p-toluenesulfonic acid.
properties
IUPAC Name |
1-(6-butanoylpyrazin-2-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-5-11(15)9-7-13-8-10(14-9)12(16)6-4-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUNARPUMLZDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN=CC(=N1)C(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibutanoylpyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B6292221.png)


![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)



![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)


